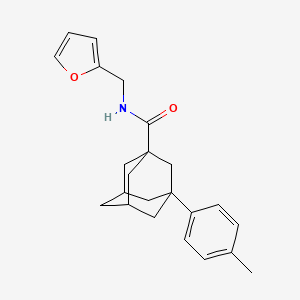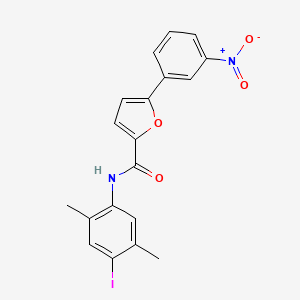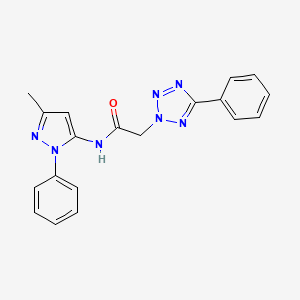
N-(1-methylbutyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylbutyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research for its various applications.
科学的研究の応用
N-(1-methylbutyl)-4-nitrobenzenesulfonamide is commonly used in scientific research for its various applications. It is used as a reagent in the synthesis of various compounds. It is also used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, it is used as a tool to study the structure and function of carbonic anhydrase.
作用機序
N-(1-methylbutyl)-4-nitrobenzenesulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which results in the accumulation of carbon dioxide in the body.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(1-methylbutyl)-4-nitrobenzenesulfonamide results in various biochemical and physiological effects. It causes a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the blood. This decrease in pH can lead to various physiological effects such as respiratory acidosis, metabolic acidosis, and renal tubular acidosis.
実験室実験の利点と制限
N-(1-methylbutyl)-4-nitrobenzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is its high potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the structure and function of carbonic anhydrase. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are various future directions for the use of N-(1-methylbutyl)-4-nitrobenzenesulfonamide in scientific research. One future direction is the development of more potent and selective carbonic anhydrase inhibitors. Another future direction is the study of the role of carbonic anhydrase in various physiological processes such as acid-base balance regulation, bone resorption, and tumor growth. Additionally, the use of N-(1-methylbutyl)-4-nitrobenzenesulfonamide in the development of new drugs for the treatment of various diseases such as glaucoma and epilepsy is a promising future direction.
Conclusion:
In conclusion, N-(1-methylbutyl)-4-nitrobenzenesulfonamide is a useful tool in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study and development of N-(1-methylbutyl)-4-nitrobenzenesulfonamide will lead to a better understanding of the role of carbonic anhydrase in various physiological processes and the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(1-methylbutyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-amino-3-methylbutane in the presence of a base such as triethylamine. The reaction results in the formation of N-(1-methylbutyl)-4-nitrobenzenesulfonamide as a white solid.
特性
IUPAC Name |
4-nitro-N-pentan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-4-9(2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYXYKIBWQTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(pentan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)

![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)
![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)
